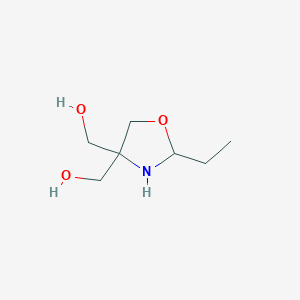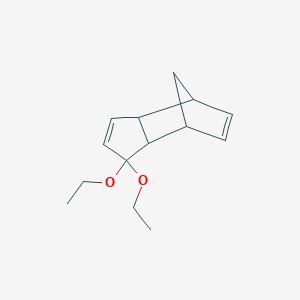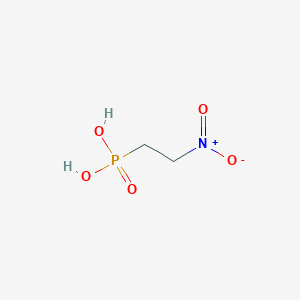
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the oxazolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of 2-aminoethanol with formaldehyde under acidic conditions, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions. The oxazolidine ring can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable chelates. This property is particularly useful in the development of fluorescent probes for detecting metal ions in various environments .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-oxazolidine-4,4-diyl)dimethanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Phenyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Isopropyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications such as fluorescent probes and metal ion detection .
Properties
CAS No. |
88685-77-2 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
[2-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C7H15NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h6,8-10H,2-5H2,1H3 |
InChI Key |
PLMJGQREJBVRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)


![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)


![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

